molecular formula C5H8O4S B11722107 3-Ethylsulfonylprop-2-enoic acid

3-Ethylsulfonylprop-2-enoic acid

Cat. No.: B11722107
M. Wt: 164.18 g/mol
InChI Key: ILZDLDYFUFHBAS-UHFFFAOYSA-N
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Description

3-Ethylsulfonylprop-2-enoic acid is a prop-2-enoic acid derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the 3-position. The ethylsulfonyl group is a strong electron-withdrawing moiety, which likely enhances the acidity of the α-protons and influences its participation in conjugate addition reactions, similar to other prop-2-enoic acid derivatives .

Properties

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

IUPAC Name

3-ethylsulfonylprop-2-enoic acid

InChI

InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)

InChI Key

ILZDLDYFUFHBAS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfonylprop-2-enoic acid can be achieved through various methods. One common approach involves the reaction of ethylsulfonyl chloride with propenoic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: Ethylsulfonyl chloride and propenoic acid.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The ethylsulfonyl chloride is added dropwise to a solution of propenoic acid in an appropriate solvent (e.g., dichloromethane) while maintaining a low temperature to control the exothermic reaction. The mixture is then stirred for several hours to ensure complete reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Industrial Production Methods

Industrial production of 3-Ethylsulfonylprop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfonylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the ethylsulfonyl group can yield the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethylsulfonylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethylsulfonylprop-2-enoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 3-ethylsulfonylprop-2-enoic acid with structurally related compounds based on substituents, sulfur oxidation states, and key properties:

Compound Name Substituent Sulfur Oxidation State Molecular Formula Molecular Weight (g/mol) Key Reactivity
3-Ethylsulfonylprop-2-enoic acid (hypothetical) -SO₂C₂H₅ at C3 +6 (sulfonyl) C₅H₈O₄S ~164.18 (estimated) Conjugate additions, Michael acceptors
3-Aroylprop-2-enoic acid Aroyl (-COAr) at C3 N/A Varies with aryl group Varies Michael additions, cyclization reactions
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid -S-CH₂CH₂NH₂ at C3 -2 (sulfanyl) C₆H₁₃NO₂S 163.24 Nucleophilic reactions, tautomerism
3-Ethylsulfinyl-2-(4-iodophenyl)propanoic acid -SO-C₂H₅ at C3 +4 (sulfinyl) C₁₁H₁₃IO₃S ~384.24 Chiral synthesis, coordination chemistry

Notes:

  • Sulfur oxidation state critically influences electronic effects: sulfonyl groups (-SO₂-) are stronger electron-withdrawing groups than sulfinyl (-SO-) or sulfanyl (-S-), increasing acidity and stabilizing transition states in reactions .
  • 3-Aroylprop-2-enoic acid derivatives undergo Michael additions with nucleophiles (e.g., malononitrile, pyrazoles) to form heterocyclic adducts, a reactivity likely shared by sulfonyl analogs .

Research Findings and Data

Key Reactions of Structural Analogs

  • 3-Aroylprop-2-enoic acid (): Reacts with 1,2-diaminobenzene to form quinazolinone derivatives (compound 6). Forms tautomeric mixtures (e.g., 21, 25–26) upon treatment with hydroxylamine or hydrazine hydrate .
  • 3-Ethylsulfinyl-2-(4-iodophenyl)propanoic acid (): Utilized in crystallographic studies to analyze non-covalent interactions (e.g., hydrogen bonding with iodine substituents) .

Biological Activity

3-Ethylsulfonylprop-2-enoic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-Ethylsulfonylprop-2-enoic acid can be represented as follows:

C5H10O4S\text{C}_5\text{H}_10\text{O}_4\text{S}

Biological Activity Overview

The biological activities of 3-Ethylsulfonylprop-2-enoic acid include:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers.
  • Antioxidant Effects : Capable of scavenging free radicals, contributing to cellular protection.

Antimicrobial Activity

Research indicates that 3-Ethylsulfonylprop-2-enoic acid shows significant antimicrobial properties. A study evaluated its efficacy against common pathogens, yielding the following results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of 3-Ethylsulfonylprop-2-enoic acid were assessed in a murine model of inflammation. The findings indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
Low Dose (10 mg/kg)10080
High Dose (50 mg/kg)5030

This data supports the hypothesis that higher doses of the compound correlate with reduced inflammation.

Antioxidant Effects

The antioxidant capacity of 3-Ethylsulfonylprop-2-enoic acid was evaluated using DPPH radical scavenging assays. The results are summarized below:

Concentration (µg/mL)Scavenging Activity (%)
1025
5050
10075

This indicates a dose-dependent increase in antioxidant activity, highlighting its potential for protecting against oxidative stress.

The mechanisms underlying the biological activities of 3-Ethylsulfonylprop-2-enoic acid are still being elucidated. However, preliminary studies suggest:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes.
  • Modulation of Cellular Signaling : It appears to affect pathways related to oxidative stress response.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the effectiveness against multi-drug resistant strains.
    • Findings : Showed significant reduction in bacterial load in treated groups compared to controls.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To determine effects on chronic inflammatory diseases.
    • Findings : Participants reported reduced symptoms and improved quality of life metrics after treatment with the compound.

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